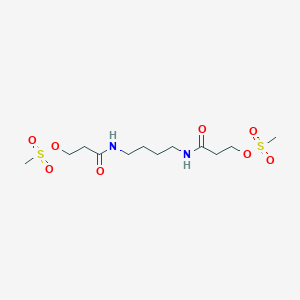![molecular formula C48H54N2O8 B13998767 N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine CAS No. 5429-87-8](/img/structure/B13998767.png)
N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine is an organic compound characterized by the presence of two 4-methoxyphenyl groups attached to a central nitrogen atom, which is further bonded to a dibutyl-ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine typically involves the reaction of 4-methoxybenzyl chloride with N,N-dibutyl-ethane-1,2-diamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Scientific Research Applications
N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Similar structure with a naphthalene core instead of the ethane-1,2-diamine moiety.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar 4-methoxyphenyl group but with different substituents on the nitrogen atom.
Uniqueness
N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibutyl-ethane-1,2-diamine moiety provides flexibility and potential for various chemical modifications, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
5429-87-8 |
|---|---|
Molecular Formula |
C48H54N2O8 |
Molecular Weight |
786.9 g/mol |
IUPAC Name |
N-[bis(4-methoxyphenyl)methyl]-N',N'-dibutylethane-1,2-diamine;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H38N2O2.C23H16O6/c1-5-7-18-27(19-8-6-2)20-17-26-25(21-9-13-23(28-3)14-10-21)22-11-15-24(29-4)16-12-22;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h9-16,25-26H,5-8,17-20H2,1-4H3;1-10,24-25H,11H2,(H,26,27)(H,28,29) |
InChI Key |
OBCLXGMJILBJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCNC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)

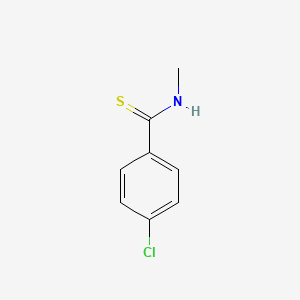
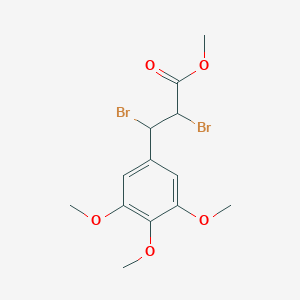
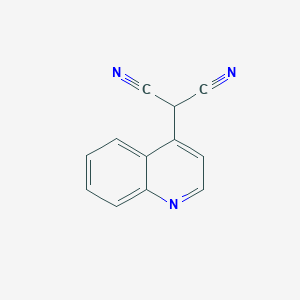

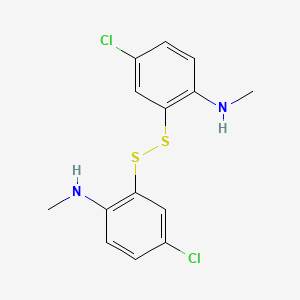
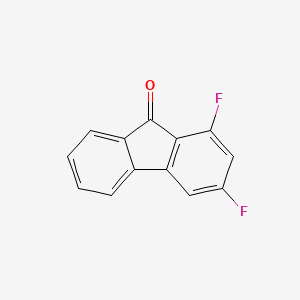
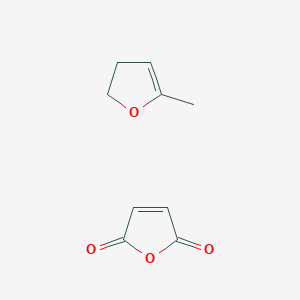

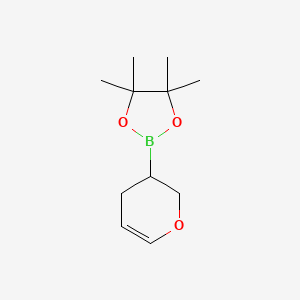
![5-[Methyl-[4-[methyl-(5-oxo-3,4-dihydropyrrol-2-yl)amino]but-2-ynyl]amino]-3,4-dihydropyrrol-2-one](/img/structure/B13998751.png)

